

A Technical Guide to Methyl 2-fluoro-3-oxopentanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-fluoro-3-oxopentanoate

Cat. No.: B069860

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

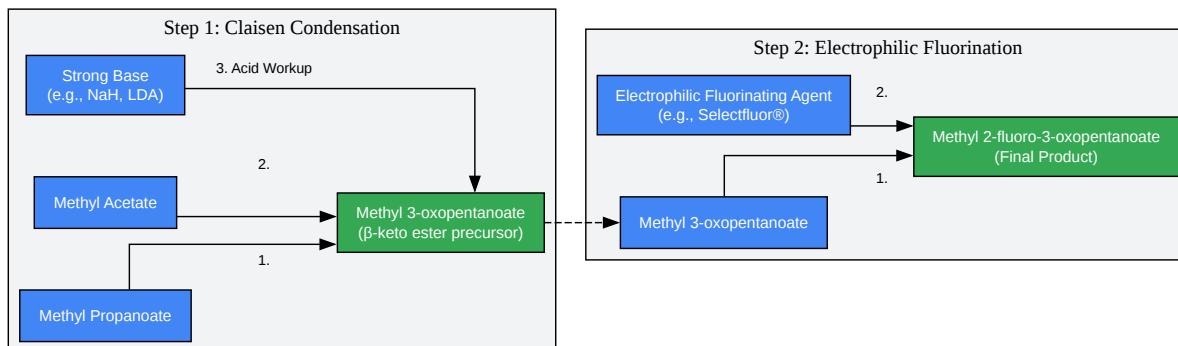
This document provides a comprehensive overview of **Methyl 2-fluoro-3-oxopentanoate**, a versatile fluorinated building block with significant applications in organic synthesis and medicinal chemistry.

Introduction and IUPAC Nomenclature

Methyl 2-fluoro-3-oxopentanoate is a functionalized organic compound belonging to the class of α -fluoro- β -keto esters. Its IUPAC name is **Methyl 2-fluoro-3-oxopentanoate**. It is also commonly known by synonyms such as Methyl 2-fluoro-3-oxovalerate and 2-Fluoro-3-oxopentanoic acid methyl ester.^{[1][2]}

The structure of this compound, featuring a methyl ester, a ketone, and an α -fluorine atom, makes it a highly reactive and valuable intermediate for synthesizing complex molecules.^[3] The strategic incorporation of a fluorine atom can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often enhancing metabolic stability, bioavailability, and binding affinity.^{[4][5][6]} Consequently, fluorinated building blocks like **Methyl 2-fluoro-3-oxopentanoate** are of increasing interest in the fields of drug discovery and agrochemical development.^{[1][4][7]}

Physicochemical Properties


A summary of the key quantitative data for **Methyl 2-fluoro-3-oxopentanoate** is presented below. These properties are essential for designing synthetic routes and for understanding the compound's behavior in chemical reactions.

Property	Value	Source(s)
CAS Number	180287-02-9	[1][2][8][9]
Molecular Formula	C ₆ H ₉ FO ₃	[1][2][8][9]
Molecular Weight	148.13 g/mol	[1][8][9][10]
Appearance	Colorless to light yellow/orange clear liquid	[1][8]
Purity	≥ 95% (GC)	[1][8]
Density	1.105 g/cm ³	[2]
Boiling Point	170.1 °C at 760 mmHg	[2]
Flash Point	55.6 °C	[2]
Refractive Index	n _{20/D} 1.39	[1][2][8]
Storage Conditions	2 - 8 °C	[1][8]

Synthesis and Experimental Protocols

While specific, detailed industrial synthesis routes for **Methyl 2-fluoro-3-oxopentanoate** are proprietary, a general and plausible laboratory-scale synthesis can be conceptualized based on established organic chemistry principles for creating α -fluoro- β -keto esters. A common approach involves the fluorination of a β -keto ester precursor.

Conceptual Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **Methyl 2-fluoro-3-oxopentanoate**.

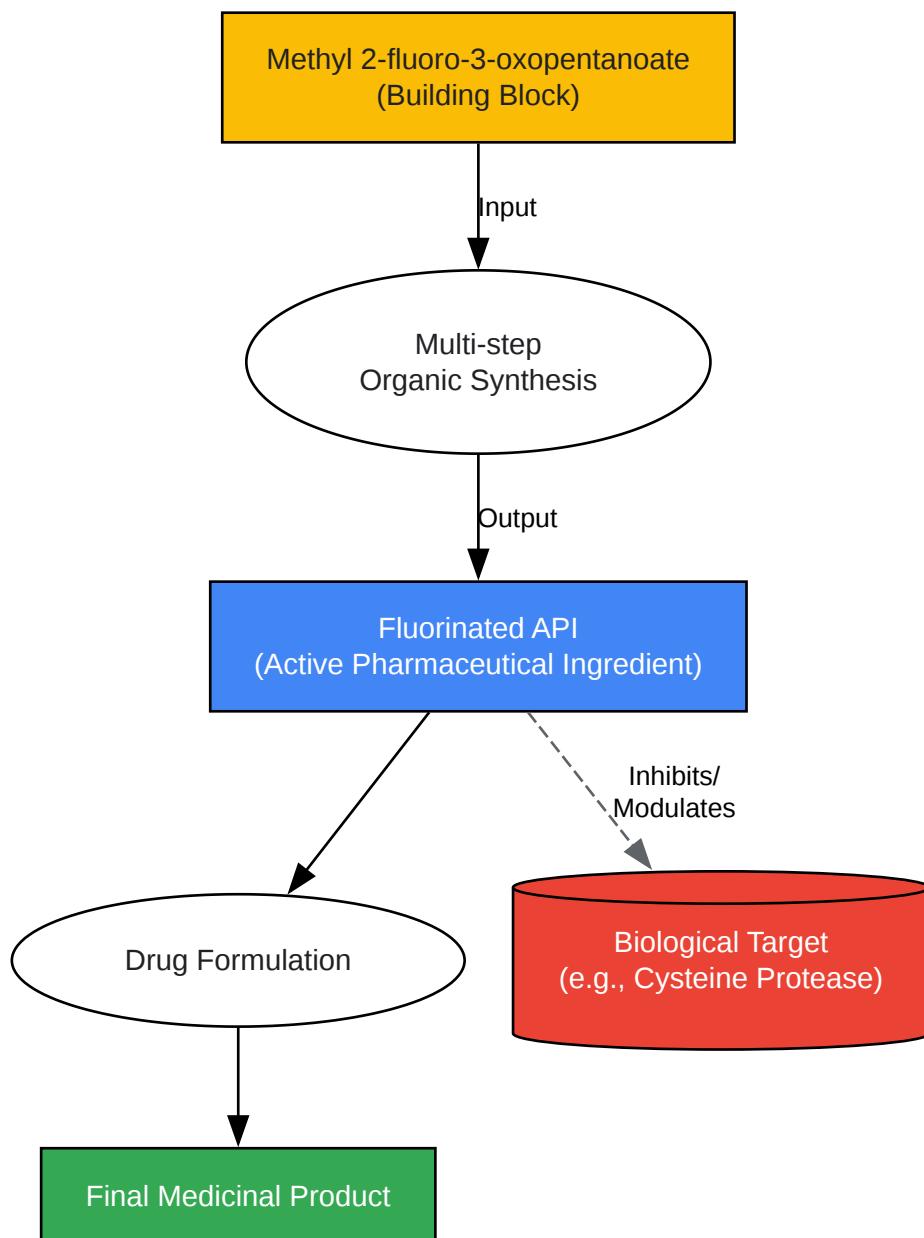
Detailed Experimental Protocol (Hypothetical)

This protocol describes the electrophilic fluorination of a β-keto ester precursor.

- Objective: To synthesize **Methyl 2-fluoro-3-oxopentanoate** from Methyl 3-oxopentanoate.
- Materials:
 - Methyl 3-oxopentanoate (1.0 eq)
 - Selectfluor® (1.1 eq)
 - Acetonitrile (solvent)
 - Deionized water
 - Saturated sodium bicarbonate solution
 - Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate
- Dichloromethane (for extraction)
- Procedure:
 - A solution of Methyl 3-oxopentanoate in acetonitrile is prepared in a round-bottom flask under a nitrogen atmosphere.
 - Selectfluor® is added portion-wise to the stirred solution at room temperature. The reaction mixture may experience a slight exotherm.
 - The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).
 - Upon completion, the solvent is removed under reduced pressure (rotary evaporation).
 - The residue is redissolved in dichloromethane and washed sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
 - The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
- Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield the final product, **Methyl 2-fluoro-3-oxopentanoate**.
- Characterization: The structure and purity of the final compound would be confirmed using techniques such as ^1H NMR, ^{19}F NMR, ^{13}C NMR, and Mass Spectrometry.

Chemical Reactivity and Applications in Drug Development


The combination of functional groups in **Methyl 2-fluoro-3-oxopentanoate** makes it a versatile synthetic intermediate.^[3] The α -fluoro- β -keto ester moiety is particularly useful for constructing complex, biologically active molecules.

Key Applications:

- **Pharmaceutical Synthesis:** It serves as a key intermediate in the synthesis of novel pharmaceutical agents. The fluorine atom can be used to block metabolic pathways or to modulate the electronic properties of a target molecule, which is a crucial strategy in modern drug design.[\[1\]](#)[\[7\]](#)[\[8\]](#)
- **Agrochemical Development:** The compound is used in the formulation of advanced pesticides and herbicides, where the fluorinated structure can enhance efficacy and stability.[\[1\]](#)[\[7\]](#)
- **Enzyme Inhibition:** The α -fluoroketone motif is a known pharmacophore. Peptidyl fluoromethyl ketones, for example, are potent and selective inhibitors of serine and cysteine proteases, which are important targets for treating diseases like cancer and viral infections.[\[11\]](#) The electrophilic nature of the carbonyl carbon is enhanced by the adjacent electron-withdrawing fluorine atom, making it more susceptible to nucleophilic attack by active site residues in these enzymes.[\[11\]](#)

Logical Relationship in Drug Discovery

The diagram below illustrates the role of this compound as a building block in the drug discovery pipeline.

[Click to download full resolution via product page](#)

Caption: Role of **Methyl 2-fluoro-3-oxopentanoate** in the drug development pipeline.

Conclusion

Methyl 2-fluoro-3-oxopentanoate is a strategically important chemical intermediate. Its unique fluorinated structure provides chemists with a powerful tool for the synthesis of advanced pharmaceuticals and agrochemicals. The ability to introduce fluorine with precision

allows for the fine-tuning of molecular properties, a critical advantage in the rational design of new therapeutic agents and other high-performance chemical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 2-fluoro-3-oxopentanoate | 180287-02-9 [chemnet.com]
- 3. nbinno.com [nbino.com]
- 4. Asymmetric Preparation of α -Quaternary Fluorinated β -keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbino.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemuniverse.com [chemuniverse.com]
- 10. Methyl 2-fluoro-3-oxopentanoate | C6H9FO3 | CID 10219521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Methyl 2-fluoro-3-oxopentanoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b069860#iupac-name-for-methyl-2-fluoro-3-oxopentanoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com